N-Cyclohexylnaphthalen-2-amine
Description
N-Cyclohexylnaphthalen-2-amine (CAS: 23761-52-6; EINECS: 245-868-3) is a secondary amine featuring a naphthalen-2-yl group directly bonded to a cyclohexyl-substituted nitrogen atom . Its molecular formula is C₁₆H₁₉N (MW: 225.33 g/mol). The compound’s structure combines aromatic (naphthalene) and aliphatic (cyclohexyl) moieties, which influence its physicochemical properties, such as solubility in non-polar solvents and thermal stability.
Properties
CAS No. |
23761-52-6 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-cyclohexylnaphthalen-2-amine |
InChI |
InChI=1S/C16H19N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15,17H,1-3,8-9H2 |
InChI Key |
AOVPPUTVJOCLEZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(CC1)NC2=CC3=CC=CC=C3C=C2 |
Other CAS No. |
23761-52-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Naphthalen-2-ylmethyl-phenyl-amine (3qa)
- Structure : Phenyl group replaces cyclohexyl; naphthalen-2-ylmethyl linked to nitrogen.
- However, the phenyl group introduces stronger π-π interactions, which may elevate melting points compared to aliphatic analogs .
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)
- Structure : Cyclohexyl substituent on a partially saturated tetrahydronaphthalene core; dimethylamine group.
- Physical Properties : Melting point = 137–139°C; synthesized in 71% yield. HPLC retention times (t₁ = 15.3 min, t₂ = 17.2 min) indicate moderate polarity .
- Comparison : The saturated tetrahydronaphthalene core reduces aromaticity, likely lowering thermal stability but enhancing solubility in aliphatic solvents compared to N-Cyclohexylnaphthalen-2-amine.
Impact of Aliphatic vs. Aromatic Substituents
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
- Structure : Cyclohexyl and naphthalen-1-yl groups connected via a methylene bridge to a chiral amine.
- Synthesis: Prepared via reductive amination of cyclohexyl(naphthalen-1-yl)methanone with isopropylamine (58% yield). Chiral UPLC resolved enantiomers (tᵣ = 2.77 min and 3.29 min) with >99% enantiomeric excess .
- Comparison : The methylene spacer and chiral center introduce conformational flexibility and stereochemical complexity absent in this compound.
Naphthalen-1-yl vs. Naphthalen-2-yl Substitution
- N-Cyclohexylnaphthalen-1-amine (hypothetical analog): A positional isomer with the cyclohexyl group attached to naphthalen-1-amine.
Heterocyclic Analogs
N-Cyclohexyl-1,3-benzothiazol-2-amine (CAS: 28291-75-0)
- Structure : Benzothiazole ring replaces naphthalene.
Data Table: Key Properties of this compound and Analogs
Discussion of Research Findings
- Cyclohexyl vs. Bulky Aliphatic Groups : Compounds with larger substituents (e.g., cyclooctyl in 5m ) exhibit lower crystallinity (oil vs. crystalline solid), suggesting that steric bulk impacts physical state.
- Chirality : Unlike this compound, compounds like N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine require enantiomeric resolution due to their stereogenic centers .
- Aromatic Positioning : Naphthalen-2-amine derivatives generally show higher thermal stability than naphthalen-1-amine isomers due to resonance stabilization differences.
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